molecular formula C17H11ClF3N3O2 B14088547 5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14088547
M. Wt: 381.7 g/mol
InChI Key: PNTTXEILJMRAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a carboxamide group, a chlorinated hydroxyphenyl group, and a trifluoromethylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-2-hydroxybenzaldehyde, which is then subjected to a condensation reaction with hydrazine to form the corresponding hydrazone. This intermediate undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while substitution of the chlorine atom can result in various substituted pyrazole derivatives .

Scientific Research Applications

5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the trifluoromethylphenyl group enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C17H11ClF3N3O2

Molecular Weight

381.7 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H11ClF3N3O2/c18-9-5-6-15(25)10(7-9)13-8-14(24-23-13)16(26)22-12-4-2-1-3-11(12)17(19,20)21/h1-8,25H,(H,22,26)(H,23,24)

InChI Key

PNTTXEILJMRAHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.